1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group and a dimethylpyrimidinyl group linked by a urea moiety, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea typically involves the reaction of 4-chloroaniline with 2,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)urea
- 1-(4-Chlorophenyl)-3-(2,6-dimethylpyridin-4-yl)urea
Comparison: 1-(4-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.
Properties
CAS No. |
79513-89-6 |
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Molecular Formula |
C13H13ClN4O |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-12(16-9(2)15-8)18-13(19)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI Key |
XDSSNMADCOOAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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